(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of spirocyclic compounds is an intense research area in organic synthesis . The Stollé type reaction of 3,4-dihydro-1H-spiro hydrochlorides with oxalyl chloride has been used in the synthesis of similar compounds . This reaction gives dihydrospiro diones, which are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation .Molecular Structure Analysis
The molecular formula of “(1’R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxylic acid” is C13H14O2. Its molecular weight is 202.253. The InChI string provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Spirocyclic compounds are involved in various chemical reactions. For instance, the Stollé type reaction of 3,4-dihydro-1H-spiro hydrochlorides with oxalyl chloride is a common reaction involving spirocyclic compounds . This reaction gives dihydrospiro diones, which are used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in a three-component cyclocondensation .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
A new synthetic approach to naphtho[1,2-b]furan and 4′-oxo-substituted spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives showcases the versatility of related spiro compounds in organic synthesis. This method allows for the generation of complex structures from simpler naphthalen-1-ols, demonstrating the potential of such spiro compounds in constructing intricate molecular frameworks (Arrault et al., 2001; ChemInform, 2002).
Biological Activities and Applications
Research on the synthesis and biological activity of 3-substituted 1H-spiro[benzo[h]quinazoline-5,1'-cycloheptane]-2,4(3H,6H)-diones, based on ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, reveals the antitumor and antimonoamineoxidase activities of these compounds. This underscores the potential of spiro compounds in the development of new pharmacological agents (Маркосян et al., 2020; Markosyan et al., 2020).
Advanced Materials and Chemical Sensing
The chromogenism of spirooxazine has been leveraged to implement both boolean and Fuzzy logic systems, illustrating the compound's utility in advanced materials science. This application highlights its potential in the development of smart materials and chemical sensors, where the compound's color-changing properties can be used for visual data processing (Gentili, 2011).
properties
IUPAC Name |
(1'R,4R)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H2,14,15)/t11-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXXNVLCOUTFAV-AAEUAGOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.